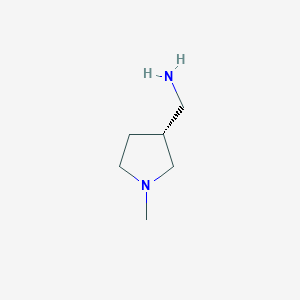

(R)-(1-Methylpyrrolidin-3-yl)methanamine

Description

(R)-(1-Methylpyrrolidin-3-yl)methanamine is a chiral secondary amine featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a methanamine group at the 3-position. Its stereochemistry at the 3-position (R-configuration) distinguishes it from the (S)-enantiomer, which may exhibit divergent biological or physicochemical properties . The compound is cataloged under CAS 1207541-15-8 and MFCD23106375, with synthesis protocols involving alkylation, reduction, and resolution steps . It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of carbamates and receptor ligands .

Properties

IUPAC Name |

[(3R)-1-methylpyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOBZCAXECCBQL-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

- (S)-(1-Methylpyrrolidin-3-yl)methanamine : The (S)-enantiomer (CAS 1419075-98-1) shares identical functional groups but exhibits inverted stereochemistry. Both enantiomers are used in chiral ligand synthesis, though their receptor-binding affinities may differ due to spatial orientation .

- (1-Methylpyrrolidin-2-yl)methanamine: A positional isomer with the methyl group at the 2-position (CAS 26171-06-2).

Substituted Pyrrolidine Derivatives

- (S)-(1-Allylpyrrolidine-2-yl)methanamine : Features an allyl group at the 1-position and methanamine at the 2-position. The allyl substituent introduces π-electron density, enhancing reactivity in cycloaddition reactions compared to the methyl group in the target compound .

- N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine : Additional dimethylamine groups increase steric bulk and basicity (predicted pKa 10.37 vs. ~9.5 for the target compound). This modification reduces water solubility (predicted density 0.882 g/cm³) but improves lipophilicity .

Physicochemical Properties

Key properties of (R)-(1-Methylpyrrolidin-3-yl)methanamine and analogs are compared below:

Notes:

- The dimethyl analog’s higher log P (1.2 vs. ~0.5) suggests enhanced membrane permeability, critical for central nervous system targeting .

- Chiral esters (e.g., 4-iodobenzoates) derived from (R)- and (S)-enantiomers exhibit similar log P values (~1.8), indicating stereochemistry minimally impacts lipophilicity in this class .

Q & A

Q. What are the common synthetic routes for (R)-(1-Methylpyrrolidin-3-yl)methanamine?

Methodological Answer:

- Chiral Pool Synthesis : Start with chiral pyrrolidine derivatives. For example, chiral 1-[(3R)-1-methylpyrrolidin-3-yl]methanamine dihydrochloride (CAS: 2719368-00-8) is synthesized via reductive amination of a chiral pyrrolidine precursor using sodium cyanoborohydride in methanol under acidic conditions .

- Resolution of Racemates : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) to separate enantiomers, as seen in related chiral amine syntheses .

- Key Steps :

- Protection of the amine group to avoid side reactions.

- Reduction of imine intermediates (e.g., LiAlH₄ or catalytic hydrogenation).

Q. How is the enantiomeric purity of this compound validated?

Methodological Answer:

- Chiral HPLC : Utilize a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane/isopropanol to resolve enantiomers.

- Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the (R)-enantiomer .

- X-ray Crystallography : Determine absolute configuration using Flack or Hooft parameters, which are robust for chiral centers in small molecules .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm and methylene groups adjacent to the amine).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .

- Mass Spectrometry : Confirm molecular weight (exact mass: 128.1314 for C₇H₁₆N₂) via high-resolution ESI-MS .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., GPCRs or enzymes). Focus on the amine group’s hydrogen-bonding potential and pyrrolidine ring’s conformational flexibility .

- MD Simulations : Analyze stability in aqueous or lipid environments (e.g., CHARMM force fields) to predict membrane permeability .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, CNS penetration) based on structural features .

Q. How to resolve contradictions in synthetic yields or spectral data across different protocols?

Methodological Answer:

- Systematic Variability Analysis :

- Reaction Conditions : Compare solvent polarity (e.g., THF vs. methanol), temperature, and catalyst loading.

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., oxidation of the amine group) .

- Crystallographic Validation : Confirm structural assignments if NMR data conflicts with expected outcomes .

Q. What strategies optimize enantioselective synthesis for scale-up?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for imine reductions.

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to selectively acylate one enantiomer under kinetic control .

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to maintain enantiomeric excess (>99%) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.